Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetate
Description
Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetate is a synthetic quinazolinone derivative characterized by a tetrahydroquinazolinone core substituted with fluorine at position 8, a methoxy group, and a trifluoromethyl group on the pendant phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may improve solubility .
Properties
IUPAC Name |
methyl 2-[8-fluoro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1,4-dihydroquinazolin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O4/c1-28-15-7-6-10(19(21,22)23)8-14(15)25-13(9-16(26)29-2)11-4-3-5-12(20)17(11)24-18(25)27/h3-8,13H,9H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBYBACEALCILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)NC2=O)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917389-21-0 | |
| Record name | 4-QuinazolineAcetic Acid 8-Fluoro-1,2,3,4-Tetrahydro-3-[2-Methoxy-5-(TrifluoroMethyl)Phenyl]-2-Oxo-Methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 8-fluoro-1,2,3,4-tetrahydro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-4-quinazolineacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV7PXZ9T3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Methoxylation and Trifluoromethylation: The methoxy and trifluoromethyl groups are introduced through nucleophilic substitution reactions using methoxide and trifluoromethylating agents, respectively.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: New derivatives with substituted methoxy or trifluoromethyl groups.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the compound's pharmacological properties, particularly its potential as an anti-cancer agent. The tetrahydroquinazoline structure is known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression.
Anticancer Activity
Research has shown that derivatives of tetrahydroquinazolines exhibit cytotoxic effects against various cancer cell lines. The presence of fluorine and trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, potentially improving its efficacy as an anticancer drug.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and other diseases. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis.
Applications in Medicinal Chemistry
- Drug Development : The unique structure of methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetate positions it as a promising lead compound in the development of new anticancer therapies.
- Structure-Activity Relationship (SAR) Studies : Researchers can utilize this compound to explore the relationship between its chemical structure and biological activity, guiding the design of more potent analogs.
- Target Identification : Investigating the molecular targets of this compound can provide insights into its mechanism of action and help identify biomarkers for cancer treatment.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal demonstrated that compounds similar to this compound showed significant antitumor activity in vitro against breast cancer cell lines. The results indicated that the compound induced cell cycle arrest and apoptosis through the activation of intrinsic pathways.
Case Study 2: Enzyme Interaction
Another research project focused on the enzyme inhibitory properties of tetrahydroquinazoline derivatives. The findings suggested that these compounds could inhibit specific kinases implicated in tumor growth, providing a basis for their use as targeted therapies in oncology.
Mechanism of Action
The mechanism of action of Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Structural Analogues in the Quinazolinone Family
The tetrahydroquinazolinone scaffold is prevalent in pharmaceuticals. Key structural analogues include:
| Compound Name | Core Structure | Substituents | Key Differences | Hypothesized Impact on Bioactivity |
|---|---|---|---|---|
| Target Compound | Tetrahydroquinazolinone | 8-Fluoro; 2-methoxy-5-(trifluoromethyl)phenyl | N/A | Potential enhanced target affinity & stability |
| Methyl 2-(3-phenyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetate | Tetrahydroquinazolinone | Phenyl (no substituents) | Lack of fluoro and trifluoromethyl groups | Reduced lipophilicity; lower metabolic resistance |
| Ethyl 8-chloro-3-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-carboxylate | Tetrahydroquinazolinone | 8-Chloro; 4-nitrophenyl | Nitro group (electron-withdrawing) | Possible increased reactivity or cytotoxicity |
Key Insights :
- The 8-fluoro substituent in the target compound likely enhances metabolic stability compared to non-halogenated analogues, as fluorine often reduces oxidative degradation .
Compounds with Shared Substituent Motifs
The trifluoromethyl and methoxy groups are common in agrochemicals and pharmaceuticals. Examples from the Pesticide Chemicals Glossary include:
| Compound Name | Core Structure | Substituents | Application | Relevance to Target Compound |
|---|---|---|---|---|
| Triflusulfuron methyl ester | Sulfonylurea | Trifluoromethyl, triazine, methoxy | Herbicide | Shared trifluoromethyl group; divergent core |
| Metsulfuron methyl ester | Sulfonylurea | Methoxy, methyl-triazine | Herbicide | Methoxy group similarity; differing scaffold |
Key Insights :
- The methoxy group in both the target compound and metsulfuron may improve solubility but could alter metabolic pathways compared to non-polar substituents.
Bioactivity Profile Correlations
Data mining of 37 small molecules () revealed that structural similarity correlates with bioactivity clustering. For example:
- Quinazolinones with electron-withdrawing groups (e.g., nitro, trifluoromethyl) cluster in bioactivity profiles associated with kinase inhibition or apoptosis induction.
- Compounds lacking such groups exhibit divergent activity, often linked to less specific mechanisms .
Research Findings and Implications
Structural Elucidation Techniques
The target compound’s structure was likely confirmed via NMR and UV spectroscopy , akin to methods used for Zygocaperoside and Isorhamnetin-3-O glycoside (). Key spectral data would include:
- ¹H-NMR : Signals for methoxy (~δ 3.8 ppm), trifluoromethyl (split peaks due to coupling), and acetoxy methyl groups.
- ¹³C-NMR: Peaks corresponding to the quinazolinone carbonyl (~δ 165 ppm) and trifluoromethyl carbon (~δ 125 ppm) .
Property Comparison Table
| Property | Target Compound | Methyl 2-(3-phenyl-2-oxo-...acetate | Triflusulfuron Methyl Ester |
|---|---|---|---|
| Molecular Weight | ~428 g/mol | ~310 g/mol | ~435 g/mol |
| logP (Predicted) | 3.2 | 2.1 | 2.8 |
| Key Substituents | CF₃, F, OMe | Phenyl | CF₃, triazine |
| Bioactivity (Hypothesized) | Kinase inhibition | Weak enzyme modulation | ALS enzyme inhibition |
Biological Activity
Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetate (CAS: 917389-21-0) is a synthetic compound belonging to the quinazoline class. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The intricate structure of this molecule suggests various mechanisms of action that can be explored for therapeutic purposes.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 412.34 g/mol. The IUPAC name is this compound. Its structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
- Antimicrobial Activity : Studies have indicated that compounds with similar quinazoline structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi .
- Anti-inflammatory Effects : The compound's structural analogs have been reported to possess anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory cytokines .
- Analgesic Properties : There is evidence suggesting that quinazoline derivatives can act as analgesics by modulating pain pathways in animal models .
The biological mechanisms underlying the activity of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.
- Interaction with Receptors : Some studies suggest that quinazoline derivatives may interact with neurotransmitter receptors, influencing pain perception and inflammatory responses .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of quinazoline derivatives for their biological activity:
- Synthesis and Evaluation : A study synthesized various quinazoline derivatives and evaluated their antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced antibacterial potency .
- In Vivo Studies : Animal models treated with similar compounds demonstrated reduced inflammation and pain responses compared to controls, supporting the analgesic and anti-inflammatory potential of these derivatives .
Data Table of Biological Activities
Q & A
Q. What are the established synthetic routes for preparing Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetate?
The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Reacting substituted anilines with carbonyl compounds to form the tetrahydroquinazolinone core.
- Functionalization : Introducing the 2-methoxy-5-(trifluoromethyl)phenyl group via nucleophilic substitution or coupling reactions under palladium catalysis .
- Esterification : Methanol and acetic anhydride are commonly used to introduce the methyl ester group. Key intermediates (e.g., trifluoromethylphenyl derivatives) should be purified via column chromatography (silica gel, hexane/ethyl acetate) to ensure >95% purity .
Q. How is the structural integrity of this compound validated in academic research?
Structural confirmation requires:
- Spectroscopic Analysis :
- NMR : Compare H and C NMR shifts with analogous tetrahydroquinazolinone derivatives (e.g., δ 2.5–3.5 ppm for methylene protons adjacent to the carbonyl group) .
- IR : Confirm the presence of ester C=O (1720–1740 cm) and amide C=O (1650–1680 cm) stretches .
- Elemental Analysis : Match calculated vs. experimental C, H, N, and F content (±0.3% tolerance) .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Sparingly soluble in water; dissolves in DMSO, DMF, or dichloromethane. Use sonication (30–60 min) for homogeneous solutions .
- Stability : Store at –20°C under inert gas (N/Ar) to prevent hydrolysis of the ester group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Questions
Q. How can reaction yields be optimized for the trifluoromethylphenyl substitution step?
- Catalyst Screening : Test Pd(PPh) vs. XPhos Pd G3 for Suzuki-Miyaura coupling. XPhos Pd G3 improves yields (70–85%) due to enhanced stability with electron-deficient aryl halides .
- Solvent Effects : Use toluene/water (4:1) with KCO as base to minimize side reactions. Microwave-assisted heating (100°C, 2 h) reduces reaction time .
Q. How should researchers resolve contradictory spectral data (e.g., unexpected 1^11H NMR peaks)?
- Byproduct Identification : Perform LC-MS to detect intermediates (e.g., de-esterified acids or hydroxylated derivatives). Compare fragmentation patterns with reference standards .
- Dynamic NMR : Use variable-temperature H NMR to assess rotational barriers in hindered amide bonds, which may cause peak splitting .
Q. What methodologies are recommended for evaluating its pharmacological mechanisms?
- In Silico Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or VEGFR). The trifluoromethyl group enhances hydrophobic binding, while the quinazolinone core aligns with ATP-binding pockets .
- Enzyme Assays : Test inhibition of COX-2 or phosphodiesterases using fluorogenic substrates (e.g., 6-carboxyfluorescein-labeled peptides). IC values <10 μM suggest therapeutic potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
